molecular formula C10H18ClNO3 B12303805 Ethyl 3-(4-oxopiperidin-3-yl)propanoate hydrochloride

Ethyl 3-(4-oxopiperidin-3-yl)propanoate hydrochloride

Cat. No.: B12303805
M. Wt: 235.71 g/mol
InChI Key: YEGSJALWLKMGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-oxopiperidin-3-yl)propanoate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-oxopiperidin-3-yl)propanoate hydrochloride typically involves the reaction of ethyl 3-bromopropanoate with 4-oxopiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the nitrogen atom of the piperidine ring attacks the electrophilic carbon of the ethyl 3-bromopropanoate, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydride or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-oxopiperidin-3-yl)propanoate hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(4-oxopiperidin-3-yl)propanoate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-oxopiperidin-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final compound synthesized from this intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-oxopiperidin-3-yl)propanoate hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable intermediate in the synthesis of compounds with potential therapeutic applications .

Properties

Molecular Formula

C10H18ClNO3

Molecular Weight

235.71 g/mol

IUPAC Name

ethyl 3-(4-oxopiperidin-3-yl)propanoate;hydrochloride

InChI

InChI=1S/C10H17NO3.ClH/c1-2-14-10(13)4-3-8-7-11-6-5-9(8)12;/h8,11H,2-7H2,1H3;1H

InChI Key

YEGSJALWLKMGMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1CNCCC1=O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.